molecular formula C9H6Na2O4 B1586774 Disodium 2-phenylpropanedioate CAS No. 55277-85-5

Disodium 2-phenylpropanedioate

Cat. No.: B1586774
CAS No.: 55277-85-5
M. Wt: 224.12 g/mol
InChI Key: TZRIUKNLJJXQMJ-UHFFFAOYSA-L
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Description

Disodium 2-phenylpropanedioate, also known as disodium phenylmalonate, is an organic compound with the molecular formula C₉H₆Na₂O₄. It is a disodium salt of phenylmalonic acid and is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium 2-phenylpropanedioate can be synthesized through the neutralization of phenylmalonic acid with sodium hydroxide. The reaction typically involves dissolving phenylmalonic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the disodium salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization reactions. The process is optimized for efficiency and yield, often using automated systems to control the addition of sodium hydroxide and the evaporation process.

Chemical Reactions Analysis

Types of Reactions: Disodium 2-phenylpropanedioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Phenylacetic acid and other carboxylic acids.

    Reduction: Phenylpropanol and related alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Disodium 2-phenylpropanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It serves as a buffer in biological experiments due to its ability to maintain pH levels.

    Medicine: It is investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of disodium 2-phenylpropanedioate involves its interaction with various molecular targets. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This property is particularly useful in medical and biological applications where metal ion regulation is crucial.

Comparison with Similar Compounds

    Disodium hydrogen phosphate: Another disodium salt used in buffering and industrial applications.

    Disodium edetate: A chelating agent used in medicine and industry.

Uniqueness: Disodium 2-phenylpropanedioate is unique due to its phenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in organic synthesis and as a precursor for more complex molecules.

Properties

IUPAC Name

disodium;2-phenylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4.2Na/c10-8(11)7(9(12)13)6-4-2-1-3-5-6;;/h1-5,7H,(H,10,11)(H,12,13);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRIUKNLJJXQMJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383005
Record name Disodium 2-phenylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55277-85-5
Record name Disodium 2-phenylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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